Technical Guide: Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
Technical Guide: Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
CAS Number: 71741530
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its structural motifs, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.
Chemical and Physical Properties
Quantitative data for tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate has been aggregated from various sources and is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C10H12ClFN2O2 | PubChem[1] |
| Molecular Weight | 246.67 g/mol | PubChem[1] |
| CAS Number | 71741530 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 246.057482 | PubChem[1] |
| Monoisotopic Mass | 246.057482 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Complexity | 259 | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable commercially available pyridine derivative.
Caption: Proposed two-step synthesis of the target compound.
Detailed Methodologies (Hypothetical)
Step 1: Synthesis of 4-amino-2-chloro-5-fluoropyridine (Precursor)
A solution of 2,4-dichloro-5-fluoropyridine in a suitable solvent (e.g., ethanol) would be treated with a source of ammonia, such as aqueous or gaseous ammonia, in a sealed reaction vessel. The reaction would likely require elevated temperatures to facilitate the nucleophilic aromatic substitution at the more reactive C4 position. Upon completion, the reaction mixture would be worked up by removing the solvent, followed by an extractive procedure to isolate the aminopyridine precursor. Purification would likely be achieved by recrystallization or column chromatography.
Step 2: Boc Protection of 4-amino-2-chloro-5-fluoropyridine
To a solution of 4-amino-2-chloro-5-fluoropyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a base such as triethylamine or 4-dimethylaminopyridine (DMAP) would be added. Di-tert-butyl dicarbonate ((Boc)2O) would then be added portion-wise at room temperature or 0 °C. The reaction would be stirred until completion, as monitored by thin-layer chromatography (TLC). The workup would involve washing the organic layer with aqueous solutions to remove the base and any byproducts, followed by drying and concentration of the solvent. The final product, tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, would be purified by column chromatography or recrystallization.
Applications in Drug Development
Halogenated pyridines are a class of compounds with significant applications in medicinal chemistry. The presence of chlorine and fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design. The carbamate functional group, specifically the Boc-protected amine, serves as a key intermediate for further synthetic transformations, allowing for the introduction of diverse functionalities through deprotection and subsequent coupling reactions.
While specific biological activities or signaling pathway involvements for tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate have not been reported in the available literature, its structural features suggest its potential as a scaffold or building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other targeted therapies.
Safety and Handling
A detailed material safety data sheet (MSDS) for tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is not publicly available. However, based on the handling precautions for structurally similar compounds, the following general guidelines should be followed:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Relationships in Application
The primary utility of this compound in a research and development setting is as a synthetic intermediate. The logical workflow for its application is outlined below.
Caption: Application workflow of the title compound in synthesis.
This workflow highlights the strategic importance of the Boc protecting group, which allows for the unmasking of the reactive amine functionality at a desired stage of a multi-step synthesis, enabling the construction of complex molecular architectures.
